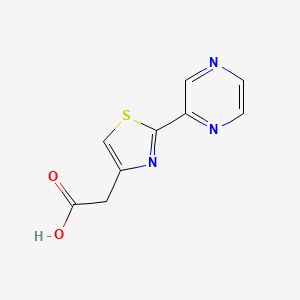

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthetic Approaches and Chemical Properties

Pyrazoles, including compounds like 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, are a pivotal class of heterocyclic compounds. These compounds, known for their significant agrochemical and pharmaceutical activities, are extensively explored in synthetic strategies and biological activities. Innovative synthetic approaches under microwave conditions and the usage of various reagents have led to the successful synthesis of pyrazole derivatives. These compounds demonstrate a range of chemical properties, such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities, showcasing their versatility in scientific research applications (Sheetal et al., 2018).

Bioactive Azolylthioacetic Acids

The synthesis of azolylthioacetic acids, which include structures similar to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, involves various synthetic pathways. These compounds have shown a broad spectrum of biological effects such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The comprehensive review of these compounds suggests that the quest for new bioactive compounds among azolylthioacetic acids holds significant promise for future scientific and medical advancements (V. Chornous et al., 2016).

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, closely related to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, are recognized for their extensive biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV. The success of pyrazole COX-2 inhibitors highlights the significance of these heterocycles in medicinal chemistry. The synthesis and modification of these derivatives provide valuable pathways for the development of more active biological agents (A. M. Dar & Shamsuzzaman, 2015).

Heterocyclic Compounds in Synthesis and Dye Chemistry

Compounds like 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid serve as building blocks in the synthesis of a diverse range of heterocyclic compounds. These compounds have found applications in heterocyclic and dyes synthesis, demonstrating unique reactivity and versatility. The reactivity of these compounds provides mild reaction conditions for generating a variety of dyes and heterocyclic compounds, indicating a vast potential for future transformations in various scientific fields (M. A. Gomaa & H. Ali, 2020).

Propriétés

IUPAC Name |

2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-8(14)3-6-5-15-9(12-6)7-4-10-1-2-11-7/h1-2,4-5H,3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAFFMMZAAUZTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CS2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372371 |

Source

|

| Record name | 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid | |

CAS RN |

256529-20-1 |

Source

|

| Record name | 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.